molecular formula C12H9F3O2S B1391377 Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1209178-96-0

Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1391377
CAS No.: 1209178-96-0
M. Wt: 274.26 g/mol
InChI Key: ORQOUGLBASAKIZ-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative characterized by a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester at the 2-position.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOUGLBASAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Trifluoromethylation

This method involves the radical trifluoromethylation of carbon-centered intermediates. It is a common approach for introducing the trifluoromethyl group into organic molecules.

Industrial Production Methods

Industrial production often employs large-scale trifluoromethylation reactions using continuous flow reactors. Advanced catalysts and optimized reaction conditions are crucial for enhancing efficiency and yield.

Synthetic Routes

Several synthetic routes can be employed for the preparation of benzothiophene derivatives, which are precursors to this compound:

Two-Step Process for 2-Benzo[b]thiophenecarboxylic Acid

  • First Step : React a 2-halobenzaldehyde with an alkyl mercaptan in the presence of an alkali at reflux temperature, using a phase transfer catalyst if necessary.
  • Second Step : Treat the resulting intermediate with a 2-haloacetic acid at elevated temperatures to produce 2-benzo[b]thiophenecarboxylic acid.

Anhydrous Process

This involves reacting a 2-chlorobenzaldehyde with a dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent, followed by cyclization in the presence of a base to produce benzo[b]thiophene-2-carboxylic acid.

Reaction Conditions and Catalysts

  • Temperature : Reactions often occur at elevated temperatures, typically between 110°C to 125°C.
  • Pressure : Pressures may range from 10 to 30 psi.
  • Catalysts : Phase transfer catalysts like tetrabutylammonium bromide (TBAB) are commonly used.
  • Solvents : Aprotic polar solvents such as dimethylformamide (DMF) are preferred for anhydrous processes.

Data Table: Synthetic Conditions for Benzothiophene Derivatives

Reaction Conditions Description Yield
Temperature: 110°C - 125°C, Pressure: 10-30 psi, Catalyst: TBAB Two-step process for 2-benzo[b]thiophenecarboxylic acid 83.8% - 92%
Anhydrous conditions, Solvent: DMF, Base: Potassium carbonate Anhydrous process for ethyl 2-benzo[b]thiophenecarboxylate Not specified
Radical trifluoromethylation, Continuous flow reactors Industrial production of this compound High yield, optimized conditions

Research Findings and Applications

This compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its potential as a bioactive compound with antimicrobial and antiviral properties is being explored. Additionally, it plays a role in drug development by enhancing metabolic stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, facilitating various chemical transformations.

Reactivity and Functionalization

  • The compound can undergo a variety of reactions, including:
    • Oxidation : Producing carboxylic acids or ketones using agents like potassium permanganate (KMnO₄).
    • Reduction : Yielding alcohols or alkanes via lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
    • Nucleophilic Substitution : Allowing for the introduction of various functional groups at the benzothiophene ring.

Biological Applications

Antimicrobial and Antiviral Properties

  • Research has indicated that this compound possesses potential bioactive properties, making it a candidate for further investigation as an antimicrobial and antiviral agent. Its structural features may enhance its interaction with biological targets.

Drug Development

  • The compound is being explored for its role in drug development, particularly in designing molecules with improved metabolic stability and bioavailability. The trifluoromethyl group contributes to lipophilicity, which may facilitate cellular penetration and efficacy against specific biological targets.

Medicinal Chemistry

Targeting Cancer Pathways

  • This compound has been investigated for its potential as an inhibitor of key proteins involved in cancer progression, such as Myeloid cell leukemia-1 (Mcl-1). Its ability to modulate protein interactions could lead to novel therapeutic strategies against malignancies .

Industrial Applications

Agrochemicals Production

  • In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its unique properties contribute to the development of pesticides and herbicides with enhanced efficacy and environmental stability.

Material Science

  • This compound is also used in the production of materials that require specific characteristics such as increased resistance to degradation. This makes it valuable in industries focused on sustainable materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiophene vs. Thiazole: The benzothiophene core (e.g., in ) offers extended π-conjugation and aromatic stability, favoring interactions in biological systems.

Substituent Positioning and Electronic Effects

  • Trifluoromethyl Group :
    • The 4-CF₃ substitution (hypothesized in the target compound) likely induces distinct electronic effects compared to 5-CF₃ () or 7-CF₃ () positions. For example, a 4-CF₃ group may enhance para-directed electrophilic substitution, while 5-CF₃ could sterically hinder adjacent substituents.
  • The sulfamoyl group in adds hydrogen-bond acceptor/donor properties, critical for target binding in antiviral agents.

Biological Activity

Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzothiophene core with a trifluoromethyl group, which enhances its lipophilicity and stability. The structural formula can be represented as C12H9F3O2S. The presence of the trifluoromethyl group is crucial as it influences the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets. It may inhibit critical enzymes or receptors involved in various biological processes, contributing to its observed effects.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth and viral replication, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound's structural similarity to known anticancer agents has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, some derivatives have shown to inhibit cancer cell lines effectively, indicating a potential role in cancer therapy .

Neuroprotective Effects

This compound has also been evaluated for neuroprotective effects. Research has demonstrated its ability to inhibit cholinesterases, which are enzymes that break down neurotransmitters in the brain. This inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's, where maintaining acetylcholine levels is critical for cognitive function .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 12 µM .
Study 2Showed significant inhibition of acetylcholinesterase (AChE) with an IC50 value comparable to standard drugs used in Alzheimer's treatment .
Study 3Investigated the compound's effect on cancer cell lines, revealing a dose-dependent induction of apoptosis .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves three key steps:

Benzothiophene Core Formation : Cyclization via Friedel-Crafts acylation or palladium-catalyzed coupling to construct the fused benzene-thiophene ring.

Trifluoromethyl Introduction : Use of trifluoromethylating agents (e.g., CF3_3I, Togni reagents) under catalytic conditions (e.g., Cu/Ag catalysts) to ensure regioselectivity at the 4-position.

Esterification : Reaction of the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H2_2SO4_4) to form the ethyl ester.
Optimization focuses on solvent polarity, temperature control (e.g., low temps for CF3_3 group stability), and catalyst loading to minimize side reactions like over-oxidation .

Advanced: How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation are analyzed to determine bond lengths, angles, and torsional conformations. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, leveraging direct methods for phase determination .
  • Validation : Tools like PLATON (ADDSYM) check for missed symmetry, while CCDC validation tools ensure geometric plausibility. Discrepancies in CF3_3 group orientation can be resolved using electron density maps and Hirshfeld surface analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what data inconsistencies might arise?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Key for confirming the benzothiophene scaffold and ester group. The CF3_3 group causes deshielding (~110–120 ppm in 13^{13}C).
  • MS (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks).
  • FT-IR : Confirms ester C=O (~1720 cm1^{-1}) and C-F stretches (~1150 cm1^{-1}).
    Contradictions : Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques (COSY, HSQC). Impurities from incomplete trifluoromethylation can skew MS data, necessitating iterative purification .

Advanced: What strategies are effective in analyzing reaction mechanisms involving the trifluoromethyl group under varying conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. electrophilic pathways for CF3_3 insertion.
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution.
  • In Situ Spectroscopy : Monitor CF3_3 group stability under oxidative/reductive conditions (e.g., using Raman or 19^{19}F NMR). Evidence shows CF3_3 groups resist hydrolysis but may degrade under strong bases .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Effect : Enhances electrophilicity at the benzothiophene core, altering reactivity in cross-couplings.
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays.
  • Thermal Stability : CF3_3 groups reduce melting points (observed ~80–100°C) due to steric hindrance and weakened π-π stacking .

Advanced: How can computational chemistry models predict the reactivity and stability of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility.
  • Reactivity Descriptors : Use Fukui indices (computed via Gaussian) to identify nucleophilic/electrophilic sites.
  • Degradation Pathways : Apply QSPR models to forecast stability under UV exposure or acidic conditions, validated via HPLC-UV .

Basic: What are the typical purification methods for this compound, and how are purity and yield assessed?

Methodological Answer:

  • Chromatography : Flash silica gel chromatography (hexane/EtOAc gradient) removes unreacted precursors.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Assessment : Purity is confirmed via HPLC (≥95% area), while yield is calculated gravimetrically after lyophilization. TLC (Rf_f comparison) monitors reaction progress .

Advanced: In crystallographic studies, how do hydrogen bonding patterns affect the molecular packing of this compound?

Methodological Answer:

  • Graph Set Analysis : Etter’s notation (e.g., C22(8)\text{C}_2^2(8)) categorizes H-bond motifs. The ester carbonyl often acts as an acceptor, forming dimers or chains.
  • Packing Efficiency : CF3_3 groups disrupt close packing, leading to lower density (~1.4 g/cm3^3) compared to non-fluorinated analogs.
  • Thermal Motion : TLS analysis in SHELXL reveals anisotropic displacement parameters, highlighting CF3_3 group rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 2
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Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

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